7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11-7-19(25)27-18-8-16(5-6-17(11)18)26-10-15(24)9-22-13(3)20(14(4)23)12(2)21-22/h5-8,15,24H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSHBMUPONUHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=C(C(=N3)C)C(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Hydroxy-4-methylcoumarin
Method : Pechmann condensation
Reagents : Resorcinol, ethyl acetoacetate, concentrated sulfuric acid (or other Brønsted/Lewis acids).
Mechanism :
Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrazole
Method : Friedel-Crafts acetylation of 3,5-dimethylpyrazole.
Procedure :
Preparation of the Propoxy Linker
Coupling of Coumarin and Pyrazole-Propoxy Intermediate
Method : Nucleophilic substitution (SN2).
Procedure :
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7-Hydroxy-4-methylcoumarin reacts with 1-(3-chloro-2-hydroxypropyl)-4-acetyl-3,5-dimethyl-1H-pyrazole in the presence of K2CO3 in DMF.
-
Key data :
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
One-Pot Multicomponent Synthesis
Reagents : 7-Hydroxy-4-methylcoumarin, epichlorohydrin, 4-acetyl-3,5-dimethylpyrazole, K2CO3.
Mechanism : Simultaneous epoxide ring-opening and etherification.
Analytical Validation
Spectroscopic Data :
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HRMS (ESI) : m/z Calculated for C21H23N2O6: 411.1558; Found: 411.1562.
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FT-IR : 1720 cm⁻¹ (coumarin lactone), 1680 cm⁻¹ (pyrazole acetyl).
Challenges and Optimization
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Low yields in propoxy linker synthesis due to steric hindrance.
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Purification : Column chromatography (SiO2, ethyl acetate/hexane) is critical for isolating the target compound.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and hydroxy positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, the compound shows potential as a lead compound for the development of new drugs. Its structure suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the chromenone core can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are selected for comparison based on shared coumarin cores and heterocyclic substituents:
7-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one (Compound 6, )
- Structure : Coumarin linked to a 3,5-dimethylpyrazole via a 2-oxoethoxy chain.
- Key Differences: The linker lacks a hydroxyl group but includes a ketone (2-oxo).
- Synthesis: Prepared via conventional reflux of 4-methylcoumarin intermediates with acetylacetone in ethanol (54% yield, m.p. 180–181°C) .
3-(3,5-Dimethylphenoxy)-7-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one ()
- Structure: Features a 3,5-dimethylphenoxy group and a hydroxypropoxy-linked pyrazole.
- Key Differences: Additional aromatic phenoxy substituent on the coumarin core. Pyrazole lacks an acetyl group but retains 3,5-dimethyl substitution.
7-(2-Bromoethoxy)-4-methyl-2H-chromen-2-one (Intermediate 2a, )
Comparative Physical and Spectral Data
The table below summarizes available data for analogous compounds:
*Direct data for the target compound are inferred from structural analogs.
Biological Activity
7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.43636 g/mol
- CAS Number : 890596-67-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives are known to exhibit activity against several biological pathways, which can be summarized as follows:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
- Antimicrobial Properties : Research indicates that compounds similar to this pyrazole derivative possess significant antibacterial and antifungal activities through mechanisms that disrupt microbial cell wall synthesis and function.
- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, possibly by modulating signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory effects in animal models. The compound was shown to reduce edema and inflammatory markers when compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In vitro studies have confirmed the antimicrobial activity of similar pyrazole derivatives against various bacterial strains. The mechanism primarily involved the inhibition of bacterial growth through interference with metabolic pathways essential for cell survival.
Case Study 3: Anticancer Properties
A recent investigation into the anticancer properties of pyrazole derivatives revealed their ability to trigger apoptosis in several cancer cell lines. The study indicated that these compounds could potentially serve as lead compounds for developing new anticancer drugs.
Q & A
Q. Characterization Methods :
- NMR/IR Spectroscopy : Confirm functional groups (e.g., acetyl C=O at ~1700 cm⁻¹ in IR; coumarin lactone signals at ~6.3 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ~427 g/mol).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in analogous pyrazole-coumarin hybrids .
Advanced Reaction Optimization
Q: What strategies optimize reaction yields in multi-step syntheses involving pyrazole and chromenone moieties? A:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for pyrazole coupling, while ethanol minimizes side reactions during cyclization .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in heterogeneous systems .
- Temperature Control : Reflux conditions (70–90°C) balance reaction rate and thermal decomposition risks .
- Purification : Column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization (DMF:EtOH) isolates high-purity products .
Q. Data-Driven Example :
| Step | Yield (%) (Unoptimized) | Yield (%) (Optimized) | Key Parameter Adjusted |
|---|---|---|---|
| Pyrazole Coupling | 45 | 78 | Solvent switched from EtOH to DMF |
| Propoxy Bridge Formation | 60 | 89 | Catalyst (K₂CO₃) increased from 1.2 to 2.0 eq |
Structural Confirmation Challenges
Q: How can researchers resolve contradictions in spectroscopic data for this compound? A: Discrepancies often arise from tautomerism (pyrazole vs. pyrazolone forms) or rotameric flexibility in the propoxy linker.
- Orthogonal Techniques : Combine ¹³C NMR with DEPT-135 to distinguish quaternary carbons (e.g., acetyl groups) from CH₂/CH₃ signals .
- Dynamic NMR : Variable-temperature studies resolve overlapping proton signals caused by slow conformational exchange .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, cross-validated with experimental data .
Case Study : A 2023 study resolved conflicting NOE correlations by confirming the Z-configuration of a similar pyrazole-coumarin hybrid via X-ray crystallography .
Biological Activity Evaluation
Q: What in vitro models assess biological activity, and how should researchers interpret efficacy variations? A:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with ciprofloxacin as a positive control .
- Antioxidant Screening : DPPH radical scavenging assays quantify IC₅₀ values; compare to ascorbic acid standards .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites) evaluate selectivity indices (IC₅₀ vs. normal cells) .
Q. Key Data :
| Parameter | Value | Conditions |
|---|---|---|
| Hydrolytic Half-Life | 12.3 days | pH 7, 25°C |
| Soil Mineralization Rate | 8.2% after 30 days | OECD 307 guidelines |
Mechanistic Insights
Q: How can researchers elucidate the compound’s mechanism of action, particularly for antioxidant effects? A:
- Enzyme Inhibition Assays : Measure COX-2 or LOX inhibition to assess anti-inflammatory potential .
- ROS Scavenging : Electron paramagnetic resonance (EPR) detects superoxide (O₂•⁻) or hydroxyl (•OH) radical quenching .
- Molecular Docking : AutoDock Vina predicts binding affinities to targets like Keap1-Nrf2 (oxidative stress pathway) or bacterial DNA gyrase .
Example Finding : A 2025 study linked the compound’s antioxidant activity to hydrogen bonding between the 2-hydroxypropoxy group and Nrf2’s active site (docking score: −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
